2-chloro-N-ethyl-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-ethyl-6-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-6-methylaniline typically involves the chlorination of N-ethyl-6-methylaniline. One common method is the reaction of N-ethyl-6-methylaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-6-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-ethyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-6-methylaniline depends on its specific application. In pharmaceuticals, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylaniline: Similar structure but lacks the ethyl group.
N-ethyl-6-methylaniline: Similar structure but lacks the chlorine atom.
2-chloro-N-methylaniline: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
2-chloro-N-ethyl-6-methylaniline is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in the synthesis of various compounds with specific properties.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-N-ethyl-6-methylaniline |
InChI |
InChI=1S/C9H12ClN/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
ZTXMIFIAUXVBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.